Product packaging for Quetiapine sulfoxide dihydrochloride(Cat. No.:CAS No. 329218-11-3)

Quetiapine sulfoxide dihydrochloride

Cat. No.: B3028793
CAS No.: 329218-11-3
M. Wt: 472.4 g/mol
InChI Key: MPRQQJUQOLNAFP-UHFFFAOYSA-N
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Description

Contextualizing Quetiapine (B1663577) as an Atypical Antipsychotic Parent Compound

Quetiapine, marketed under brand names like Seroquel, is a second-generation atypical antipsychotic medication. wikipedia.orgyoutube.com It is primarily used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. wikipedia.orgdrugs.com Atypical antipsychotics like quetiapine are distinguished from older, typical antipsychotics by their mechanism of action and side effect profile. nih.gov They generally exhibit a broader range of interaction with neurotransmitter receptors, with a notable affinity for serotonin (B10506) (5-HT2A) receptors relative to dopamine (B1211576) (D2) receptors in the brain. nih.govpharmgkb.org This pharmacological profile is believed to contribute to their efficacy against both the positive (e.g., hallucinations, delusions) and negative symptoms (e.g., emotional withdrawal, apathy) of schizophrenia. nih.gov

Quetiapine's therapeutic effects are thought to be selective for the mesolimbic and mesocortical dopamine systems, which are implicated in the therapeutic actions of antipsychotics. nih.gov In contrast, it has minimal effects on the nigrostriatal dopamine system, which is associated with extrapyramidal side effects, and the tuberoinfundibular dopamine system, which can lead to hyperprolactinemia. nih.gov This selectivity results in a generally more favorable side effect profile compared to older antipsychotic agents. nih.govcochrane.org

The metabolism of quetiapine is extensive and primarily occurs in the liver, with sulfoxidation and oxidation being the main pathways. pharmgkb.orgdrugbank.com The cytochrome P450 enzyme CYP3A4 is the major isoenzyme involved in these metabolic reactions. santaclaracounty.govnih.gov This extensive metabolism leads to the formation of several metabolites, including the pharmacologically inactive quetiapine sulfoxide (B87167). drugbank.comsantaclaracounty.gov

Significance of Metabolite Research in Pharmacological Science

Pharmacokinetics: Metabolites play a key role in the absorption, distribution, metabolism, and excretion (ADME) of a drug. numberanalytics.comnih.gov The rate and extent of metabolism can affect a drug's bioavailability and half-life, influencing dosing regimens. scitechnol.com

Drug-Drug Interactions: Metabolites can be involved in drug-drug interactions. tandfonline.comscitechnol.com Some drugs can inhibit or induce the enzymes responsible for metabolizing other drugs, leading to altered plasma concentrations and potential toxicity or loss of efficacy. scitechnol.com

Regulatory Requirements: Regulatory agencies such as the FDA and EMA have specific guidelines for the assessment of drug metabolites during the drug development process, emphasizing the importance of identifying and characterizing major metabolites. numberanalytics.com

Rationale for Investigating Quetiapine Sulfoxide (Dihydrochloride) as a Key Metabolite

Quetiapine sulfoxide is a major, albeit inactive, metabolite of quetiapine. santaclaracounty.gov Its investigation is important for several key reasons:

Major Metabolic Pathway: Sulfoxidation is a primary route of quetiapine metabolism, making quetiapine sulfoxide a significant product of the drug's biotransformation. drugbank.comsantaclaracounty.gov Studying this metabolite provides a more complete picture of how the body processes quetiapine.

Monitoring Treatment Adherence: The presence of quetiapine sulfoxide in urine can be a reliable indicator of patient adherence to quetiapine treatment. oup.com Since parent drug levels can sometimes be low, monitoring for major metabolites like the sulfoxide can help confirm that the patient is taking their medication as prescribed. oup.comoup.com

Analytical Method Development: The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of quetiapine and its metabolites, including quetiapine sulfoxide, is crucial for both clinical and research purposes. oup.comresearchgate.netturkjps.org The dihydrochloride (B599025) salt form of quetiapine sulfoxide is often used in research due to its enhanced water solubility and stability. medchemexpress.com

Table 1: Key Pharmacokinetic Parameters of Quetiapine and its Metabolites

ParameterQuetiapineQuetiapine Sulfoxide7-Hydroxy-quetiapine7-hydroxy-N-dealkyl-quetiapine
tmax (hours) 2.0 (0.3-5.0)4.0 (1.5-6.0)4.0 (1.5-6.0)4.0 (1.5-6.0)
t1/2 (hours) ~7-9~7-9~7-9~7-9
Data from a study in Chinese patients with schizophrenia after multiple doses of quetiapine. amegroups.cn

Table 2: Analytical Methods for Quetiapine and its Metabolites

Analytical TechniqueAnalytes MeasuredSample Matrix
LC-MS/MS Quetiapine, 7-hydroxyquetiapine, Quetiapine carboxylic acid, Quetiapine sulfoxideUrine
HPLC-MS Quetiapine, Quetiapine sulfoxide, 7-Hydroxy-quetiapine, 7-hydroxy-N-dealkyl-quetiapinePlasma
HPLC with DAD detector Quetiapine, 7-hydroxy quetiapine, Quetiapine sulfoxideRat plasma
Capillary Electrophoresis (CE) with online preconcentration Quetiapine, Norquetiapine (B1247305), 7-hydroxyquetiapineHuman plasma
This table summarizes various analytical methods used in the detection of quetiapine and its metabolites. oup.comamegroups.cnresearchgate.netturkjps.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27Cl2N3O3S B3028793 Quetiapine sulfoxide dihydrochloride CAS No. 329218-11-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.2ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;;/h1-8,25H,9-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRQQJUQOLNAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670025
Record name 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329218-11-3
Record name 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Pathways and Formation of Quetiapine Sulfoxide Dihydrochloride

The transformation of quetiapine (B1663577) within the body is a complex process primarily occurring in the liver. This hepatic biotransformation involves several key enzymatic reactions that lead to the creation of various metabolites, one of the most prominent being quetiapine sulfoxide (B87167).

Hepatic Biotransformation of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, with oxidation and sulfoxidation being the principal routes of biotransformation. pharmgkb.orgnih.govdrugbank.com The cytochrome P450 (CYP) enzyme system plays a crucial role in these metabolic conversions. drugbank.comresearchgate.net

The metabolism of quetiapine is predominantly mediated by the cytochrome P450 family of enzymes, which are essential for the breakdown of a wide range of substances. drugbank.com

Sulfoxidation as a Primary Metabolic Pathway

Among the various metabolic routes, sulfoxidation stands out as a major pathway in the biotransformation of quetiapine. pharmgkb.orgnih.govtaylorandfrancis.com This process leads directly to the formation of quetiapine sulfoxide, which is recognized as a principal metabolite. nih.govtaylorandfrancis.commedchemexpress.com

Identification of Quetiapine Sulfoxide (Dihydrochloride) as an Inactive Metabolite

Pharmacological studies have consistently characterized quetiapine sulfoxide as an inactive metabolite. nih.govdrugbank.comsemanticscholar.orgtaylorandfrancis.com This means that it does not possess significant pharmacological activity at the receptors targeted by the parent compound, quetiapine. taylorandfrancis.com Its formation represents a detoxification pathway, converting the active drug into a substance that can be more readily eliminated from the body.

Quantitative Aspects of Quetiapine Sulfoxide Formation in In Vitro and In Vivo Systems

Quantitative analyses have provided insights into the extent of quetiapine sulfoxide formation. In vitro experiments using human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the kinetics of this metabolic reaction.

In Vivo Pharmacokinetic Parameters of Quetiapine Sulfoxide

Parameter Value (mean ± SD) Reference
Cmax 77.3 ± 32.4 ng/mL medchemexpress.com

In Vitro Metabolic Studies in Human Liver Microsomes

In vitro investigations utilizing human liver microsomes have been instrumental in identifying the specific enzymes responsible for the metabolism of Quetiapine. These studies have consistently shown that the cytochrome P450 (CYP) system is the principal catalyst for its biotransformation. pharmgkb.orgpsychiatrist.com

The table below summarizes the key enzymatic contributors to Quetiapine metabolism identified in in vitro studies.

EnzymeRole in Quetiapine MetabolismPrimary Metabolite(s) Formed
CYP3A4 Major contributor (approx. 89% of metabolism) researchgate.netQuetiapine sulfoxide, N-desalkylquetiapine clinpgx.orgnih.gov
CYP3A5 Minor importance pharmgkb.orgnih.govO-desalkylquetiapine nih.govnih.gov
CYP2D6 Minor contributor (approx. 10-11% of metabolism) researchgate.net7-hydroxyquetiapine pharmgkb.orgnih.gov

Preclinical In Vivo Metabolic Investigations in Animal Models

Preclinical studies in various animal models have provided insights into the in vivo disposition of Quetiapine, confirming its extensive metabolism. These investigations have shown a preclinical profile for Quetiapine that is similar to clozapine (B1669256), suggesting antipsychotic activity with a reduced tendency to cause certain motor side effects. psychiatrist.com

Analytical Methodologies for Quetiapine Sulfoxide Dihydrochloride in Biological and Pharmaceutical Matrices

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of quetiapine (B1663577) sulfoxide (B87167) in complex matrices such as human plasma, urine, and pharmaceutical dosage forms. These methods offer high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of quetiapine and its related compounds, including quetiapine sulfoxide. researchgate.net Reversed-phase HPLC methods are most common, utilizing C8 or C18 columns for separation. researchgate.netnih.gov Detection is typically achieved using UV detectors at specific wavelengths, for instance, 225 nm or 254 nm. researchgate.netresearchgate.net

Method development often focuses on optimizing the mobile phase composition to achieve adequate separation between quetiapine, its metabolites, and potential degradation products. researchgate.net A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.netakjournals.com The pH of the buffer is a critical parameter that is adjusted to ensure optimal peak shape and resolution. researchgate.netakjournals.com One validated HPLC method for determining quetiapine and its metabolites, 7-hydroxy quetiapine and quetiapine sulfoxide, in rat plasma utilized a C18 column with a gradient elution of acetate (B1210297) buffer and acetonitrile. researchgate.net This method demonstrated good linearity for quetiapine sulfoxide in the concentration range of 0.042-83.35 µg/mL. researchgate.net

Table 1: Examples of HPLC Methods for Quetiapine Sulfoxide Analysis
MatrixColumnMobile PhaseDetectionLinear Range (Quetiapine Sulfoxide)Reference
Rat PlasmaC18 (Zorbax Eclipse Plus, 4.6 mm × 100 mm, 3.5 µm)Gradient of Acetate buffer (10 mM, pH 5) and AcetonitrileDAD at 225 nm0.042 - 83.35 µg/mL researchgate.net
Human PlasmaZorbax SB-Phenyl (250 mm × 4.6 mm, 5 µm)Acetonitrile and 0.02 M phosphate buffer (50:50) at pH 5.5UV at 254 nmNot specified for sulfoxide researchgate.net
PharmaceuticalsCore‐shell Kinetex C180.1% triethylamine (B128534) (pH 6.0), acetonitrile, and methanol (60:32:8 v/v/v)DAD at 225 nmNot specified for sulfoxide sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

For highly sensitive and specific quantification, particularly in biological fluids where concentrations can be low, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. oup.comnih.govupce.cz This technique combines the superior separation power of LC with the precise detection and structural elucidation capabilities of mass spectrometry.

LC-MS/MS methods have been developed to simultaneously measure quetiapine and multiple metabolites, including the sulfoxide, in small volumes of human plasma. nih.govnih.gov These assays typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, to isolate the analytes from the complex biological matrix. oup.comnih.govnih.gov The chromatographic separation is often performed on C18 columns. nih.gov Detection is achieved using a mass spectrometer, commonly a triple quadrupole, operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov One such method reported a linear calibration range for quetiapine sulfoxide from 100 to 15,000 µg/L in human plasma. nih.gov Another study found that in patient plasma samples, the concentration of quetiapine sulfoxide was markedly higher than the parent drug and other metabolites, with a median concentration of 3,379 µg/L. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Approaches

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity. nih.govresearchgate.net When coupled with MS/MS, UPLC-MS/MS provides a powerful tool for bioanalysis and impurity profiling. researchgate.netresearchgate.net

A stability-indicating reversed-phase UPLC method has been developed for the determination of quetiapine in the presence of its impurities and degradation products. nih.gov This method, using an Agilent Eclipse Plus C18 column (1.8 µm), was able to separate quetiapine from five of its impurities within a short run time of 5 minutes. nih.gov Such rapid methods are highly beneficial for high-throughput analysis in quality control settings. Another UPLC-MS/MS method was developed for the analysis of quetiapine and its active metabolites in rat plasma and cerebrospinal fluid, demonstrating the high sensitivity of this technique with limits of detection in the low ng/mL range. researchgate.net The specificity of mass-directed purification using UPLC-MS has also been utilized to isolate unknown degradants for structural confirmation. waters.com

Capillary Electrophoresis Applications in Metabolite Analysis

Capillary Electrophoresis (CE) serves as a complementary or alternative technique to liquid chromatography for the analysis of pharmaceuticals. researchgate.netanalyticaltoxicology.com CE offers advantages such as high separation efficiency, small sample volume requirements, and lower solvent consumption. analyticaltoxicology.com In the context of quetiapine analysis, Capillary Zone Electrophoresis (CZE) has been applied. researchgate.netmdpi.com

To overcome the inherent lower sensitivity of CE compared to LC-MS, online preconcentration techniques like field-enhanced sample stacking (FESS) can be employed. nih.govjfda-online.com A FESS-CZE method was developed for the analysis of quetiapine and its active metabolites in plasma, achieving a sensitivity enrichment of 463-835-fold compared to traditional CZE. nih.govjfda-online.com This allowed for limits of detection in the sub-ng/mL range, making it suitable for analyzing clinical samples. nih.govjfda-online.com The separation is based on the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of a high voltage. mdpi.com The pKa of quetiapine and its metabolites influences their charge in the acidic running buffer, enabling their separation. nih.gov

Table 2: Capillary Electrophoresis Method for Quetiapine Metabolite Analysis
TechniqueMatrixSeparation Buffer (BGS)PreconcentrationLOD (Quetiapine)Reference
CZEBeagle Dog Plasma50 mM phosphate (pH 2.5)Field Enhanced Sample Injection (FESI)1 ng/mL (LLOQ) mdpi.com
CZEHuman Plasma120 mM phosphate (pH 4.0) with 0.005% PVP and 40% methanolField-Enhanced Sample Stacking (FESS)0.25 ng/mL nih.govjfda-online.com

Development and Validation of Stability-Indicating Methods for Quetiapine Sulfoxide

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. akjournals.com The development of such methods is a regulatory requirement for drug stability studies. For quetiapine, which is susceptible to degradation, particularly oxidation, it is crucial to develop methods that can separate and quantify the parent drug from its degradants, including quetiapine sulfoxide. sci-hub.sesci-hub.seresearchgate.net

Several stability-indicating HPLC and UPLC methods have been reported. nih.govakjournals.comrasayanjournal.co.in The validation of these methods is performed according to International Conference on Harmonization (ICH) guidelines and typically includes assessing parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection and quantification. sci-hub.senih.gov Specificity is demonstrated through forced degradation studies, where the drug substance or product is exposed to stress conditions like acid, base, oxidation, heat, and light. sci-hub.seakjournals.comrasayanjournal.co.in The analytical method must be able to resolve the quetiapine peak from all the degradation products formed under these conditions. akjournals.com Quetiapine sulfoxide is consistently identified as a major product under oxidative stress. sci-hub.sesci-hub.seakjournals.com The stability-indicating power of the method is confirmed by assessing peak purity using a photodiode array (PDA) detector and demonstrating mass balance. akjournals.com

Strategies for Impurity Profiling and Degradation Product Identification

Impurity profiling involves the identification and quantification of all potential impurities and degradation products in a drug substance and its formulation. sphinxsai.com For quetiapine, the sulfoxide is a key species of interest as both a metabolite and a degradation product. sci-hub.seoup.com

Forced degradation studies are the primary strategy to identify potential degradation products. researchgate.net Quetiapine is subjected to stress conditions such as oxidation (e.g., using hydrogen peroxide), acid/base hydrolysis, and photolysis. sci-hub.seresearchgate.net The resulting mixtures are then analyzed, typically by LC-MS/MS. sci-hub.sesci-hub.se The high resolving power of chromatography separates the components, and mass spectrometry provides crucial information for their identification. By comparing the mass spectra of the degradation products with that of the parent drug, structural hypotheses can be formed. For instance, the formation of quetiapine sulfoxide results in a mass increase of 16 atomic mass units (amu) compared to quetiapine, corresponding to the addition of an oxygen atom. rasayanjournal.co.in Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ions, and the resulting fragmentation patterns provide definitive structural confirmation. sci-hub.sesci-hub.se Studies have shown that quetiapine is particularly prone to degradation under oxidative and acidic conditions, with quetiapine sulfoxide being a prominent product of oxidative stress. sci-hub.sesci-hub.se

Detection and Characterization of Quetiapine Sulfoxide as a Degradation Impurity

Quetiapine sulfoxide is a significant degradation product of quetiapine, primarily formed under oxidative stress conditions. sci-hub.senih.govnih.gov Its detection and characterization are crucial for ensuring the quality, safety, and efficacy of quetiapine pharmaceutical products. Various analytical methodologies have been developed and validated to identify and quantify quetiapine sulfoxide in bulk drug substances and finished dosage forms. These methods are essential components of stability testing and quality control in the pharmaceutical industry.

Forced degradation studies are instrumental in identifying potential degradation products like quetiapine sulfoxide and developing stability-indicating analytical methods. akjournals.com These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. nih.gov Research has consistently shown that quetiapine is particularly susceptible to oxidative degradation, leading to the formation of quetiapine sulfoxide. sci-hub.senih.gov

One study subjected quetiapine fumarate (B1241708) to 1.5% hydrogen peroxide (H₂O₂) at room temperature for six hours, which resulted in the formation of quetiapine sulfoxide. sci-hub.se Another investigation utilized 30% H₂O₂ at 60°C for one hour to induce oxidative degradation and successfully identified quetiapine sulfoxide among the degradation products. nih.gov The conditions for forced degradation studies that lead to the formation of Quetiapine Sulfoxide are summarized in the table below.

Forced Degradation Conditions for Quetiapine Sulfoxide Formation

Stress Condition Reagent Temperature Duration Reference
Oxidative 1.5% H₂O₂ Room Temperature (25 ± 2 °C) 6 hours sci-hub.se
Oxidative 20% H₂O₂ 60°C 30 minutes
Oxidative 30% H₂O₂ 60°C 1 hour nih.gov
Acid Hydrolysis 1 N HCl 60°C 4 days akjournals.com

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for the separation and quantification of quetiapine and its impurities, including quetiapine sulfoxide. sci-hub.senih.gov These methods offer high resolution and sensitivity, allowing for the accurate determination of impurity levels.

A stability-indicating HPLC method with diode-array detection (DAD) has been developed using a core-shell C18 column under isocratic conditions. nih.gov This method was capable of separating quetiapine from its primary degradation products. nih.gov Another study reported a reverse-phase UPLC (RP-UPLC) method using an Agilent Eclipse Plus C18 column with a gradient elution, which could separate quetiapine from five of its impurities, including the N-oxide and S-oxide (sulfoxide), within a short run time of 5 minutes. nih.gov The table below outlines the chromatographic conditions used in various studies for the detection of quetiapine sulfoxide.

Chromatographic Conditions for the Analysis of Quetiapine Sulfoxide

Technique Column Mobile Phase Detection Reference
HPLC-DAD Core-shell C18 Isocratic DAD nih.gov
RP-UPLC Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm) Gradient: 0.1% aqueous triethylamine (pH 7.2) and Acetonitrile:Methanol (80:20 v/v) UV at 252 nm nih.gov
RP-LC Not Specified Not Specified Not Specified akjournals.com

The definitive identification and structural elucidation of quetiapine sulfoxide are typically achieved using mass spectrometry (MS), often in tandem with liquid chromatography (LC-MS). sci-hub.seresearchgate.net Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been effectively used to identify quetiapine sulfoxide by analyzing its fragmentation pattern. sci-hub.se The mass spectrum of quetiapine sulfoxide shows a protonated molecular ion [M+H]⁺ at m/z 400, which is 16 atomic mass units higher than that of quetiapine, corresponding to the addition of an oxygen atom to the sulfur of the dibenzothiazepine ring. researchgate.net

Further characterization can be performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net In the IR spectrum of quetiapine sulfoxide, a characteristic S=O stretching band is observed, which is absent in the spectrum of quetiapine. researchgate.net The ¹H NMR spectrum of quetiapine sulfoxide shows a downfield shift of the aromatic protons compared to quetiapine, which is consistent with the oxidation of the sulfur atom. researchgate.net

Pharmacokinetic Investigations of Quetiapine Sulfoxide Dihydrochloride

Plasma Concentration Profiles of Quetiapine (B1663577) Sulfoxide (B87167)

Following the administration of quetiapine, quetiapine sulfoxide is readily detected in plasma. Its concentration-time profile provides insights into its formation and elimination kinetics.

In a study involving Chinese patients with schizophrenia receiving multiple doses of quetiapine, the mean plasma concentration-time curves of quetiapine and its metabolites were determined. For quetiapine sulfoxide, the key pharmacokinetic parameters were established. amegroups.cn The time to reach maximum plasma concentration (tmax) was 3.0 hours, and the elimination half-life (t1/2) was approximately 7 hours. drugbank.com The steady-state maximum plasma concentration (Cmax(SS)) was 451±216 µg/L, while the minimum plasma concentration (Cmin(SS)) was 35±36 µg/L. drugbank.com The area under the plasma concentration-time curve from 0 to 12 hours at steady state (AUC(0-12)(SS)) was 2,512±854 µg.h.L-1. drugbank.com

Another study reported a Cmax value for quetiapine sulfoxide of 77.3±32.4 ng/mL and an area under the curve (AUClast) of 1,286±458 ng•h/mL. medchemexpress.com Furthermore, in an analysis of 47 plasma samples from patients, the median concentration of quetiapine sulfoxide was found to be 3,379 µg/L, with a range of 343–21,704 µg/L. elsevierpure.com These findings highlight that quetiapine is extensively metabolized into quetiapine sulfoxide. amegroups.cn

Interactive Data Table: Pharmacokinetic Parameters of Quetiapine Sulfoxide

ParameterValueUnit
tmax3.0 (0.5-5.0)hours
t1/27±3hours
Cmax(SS)451±216µg/L
Cmin(SS)35±36µg/L
Cav(SS)209±71µg/L
AUC(0-12)(SS)2,512±854µg.h.L-1

This table presents the mean±SD or median (range) pharmacokinetic parameters of quetiapine sulfoxide after multiple doses of quetiapine. amegroups.cndrugbank.com

Metabolic Ratios of Quetiapine to Quetiapine Sulfoxide

The metabolic ratio of a parent drug to its metabolite can provide an indication of the extent of metabolism. For quetiapine and quetiapine sulfoxide, this ratio has been observed to change over time.

One study noted that the metabolic ratio of quetiapine to quetiapine sulfoxide decreases with time, starting from an average of 119% at 2 hours after dosing to 30% on average at 72 hours after dosing. medchemexpress.com This suggests a dynamic relationship between the formation and elimination of the sulfoxide metabolite relative to the parent drug. Research has also shown a strong correlation between the plasma concentrations of quetiapine and quetiapine sulfoxide. nih.gov

Influence of Pharmaceutical Formulation on Quetiapine Sulfoxide Plasma Levels

The formulation of quetiapine, whether immediate-release (IR) or extended-release (XR), can significantly impact the plasma concentration profiles of both the parent drug and its metabolites, including quetiapine sulfoxide.

Studies have shown that the concentration corrected for dose (C/D) of both quetiapine and quetiapine sulfoxide differs significantly between patients prescribed IR and XR formulations. nih.gov Specifically, equal doses of quetiapine SR (sustained-release) formulations produced a Cmax about 50% or more lower than the IR formulation, while the AUC(0-24hr) was similar. fda.gov Despite these differences in the parent drug's profile, the plasma concentrations of quetiapine sulfoxide appear to be similar in terms of Cmax and tmax across different formulations. fda.gov The time of sampling after the last dose also affects the measured plasma concentrations of quetiapine sulfoxide. nih.gov

Excretion Pathways of Quetiapine Metabolites

Quetiapine and its metabolites are eliminated from the body through both renal and fecal excretion. Following the administration of radiolabeled quetiapine, approximately 73% of the radioactivity is recovered in the urine and 21% in the feces. nih.govresearchgate.net Unchanged quetiapine accounts for less than 1% of the excreted dose, indicating extensive metabolism. nih.govresearchgate.net

Quetiapine sulfoxide, along with quetiapine carboxylic acid, is a major metabolite found in urine and together they represent a significant portion of the administered dose. oup.com The presence of these metabolites in urine is a key indicator of quetiapine intake and metabolism. oup.com While the detectable quetiapine metabolites can vary between individuals, quetiapine sulfoxide is consistently identified as a significant urinary metabolite. oup.com

Interactions and Modulation of Quetiapine Sulfoxide Dihydrochloride Formation

Impact of Cytochrome P450 Modulators on Quetiapine (B1663577) Sulfoxide (B87167) Metabolism

The inhibition of the CYP3A4 isoenzyme significantly impedes the metabolism of quetiapine, thereby reducing the formation of quetiapine sulfoxide and increasing the plasma concentration of the parent drug. nih.gov Ketoconazole (B1673606), a potent inhibitor of CYP3A4, demonstrates this effect clearly. nih.govnih.gov

In vitro studies using human liver microsomes have shown that ketoconazole inhibits the formation of the quetiapine sulfoxide metabolite in a concentration-dependent manner. nih.gov Clinical studies in healthy volunteers further quantify this interaction. The co-administration of a single 25 mg dose of quetiapine with ketoconazole (200 mg daily for four days) resulted in a substantial alteration of quetiapine's pharmacokinetics. nih.govdrugs.com This interaction led to a 3.35- to 3.4-fold increase in the mean peak plasma concentration (Cmax) and a 6.2-fold increase in the area under the curve (AUC) of quetiapine. drugs.com The oral clearance of quetiapine was consequently reduced by 84%. nih.govnih.govdrugs.com These findings are consistent with the significant role of CYP3A4 in the first-pass metabolism and hepatic clearance of quetiapine to its sulfoxide metabolite. nih.gov

Other potent CYP3A4 inhibitors, such as certain antivirals (e.g., ritonavir, atazanavir) and macrolide antibiotics (e.g., clarithromycin, erythromycin), are also expected to produce similar effects, decreasing the metabolic conversion of quetiapine to quetiapine sulfoxide and elevating parent drug levels. drugs.com

Table 1: Pharmacokinetic Effects of Ketoconazole on Quetiapine

Pharmacokinetic ParameterQuetiapine AloneQuetiapine with KetoconazoleFold Change / Percent Reduction
Mean Cmax45 ng/mL150 ng/mL3.35-fold Increase nih.gov
Mean AUC--6.2-fold Increase drugs.com
Mean Oral Clearance (Cl/F)138 L/h22 L/h84% Reduction nih.gov

Conversely, the induction of the CYP3A4 enzyme accelerates the metabolism of quetiapine, leading to increased formation of quetiapine sulfoxide and a significant reduction in the plasma concentration of the parent drug. drugs.compsychiatrienet.nl Carbamazepine (B1668303), a potent inducer of CYP3A4 and other enzymes, markedly enhances the clearance of quetiapine. psychiatrienet.nlebmconsult.com

In a clinical study involving psychiatric patients stabilized on quetiapine (300 mg twice daily), the addition of carbamazepine resulted in a dramatic decrease in quetiapine exposure. nih.govdrugs.com The mean Cmax and AUC of quetiapine decreased by 80% and 87%, respectively. drugs.comebmconsult.com This was accompanied by a 7.5-fold increase in the oral clearance of quetiapine, reflecting a substantially faster metabolic conversion to metabolites like quetiapine sulfoxide. nih.govdrugs.com

Other potent CYP3A4 inducers, such as phenytoin, are also known to increase the clearance of quetiapine and would be expected to increase the rate of sulfoxide metabolite formation. nih.gov

Table 2: Pharmacokinetic Effects of Carbamazepine on Quetiapine

Pharmacokinetic ParameterQuetiapine AloneQuetiapine with CarbamazepineFold Change / Percent Reduction
Mean Cmax1042 ng/mL205 ng/mL80% Reduction nih.gov
Mean AUC--87% Reduction drugs.comebmconsult.com
Mean Oral Clearance (Cl/F)65 L/h483 L/h7.5-fold Increase nih.gov

Drug-Drug Interactions Affecting Quetiapine Metabolism and Sulfoxide Formation

Given that CYP3A4 is the primary enzyme responsible for the metabolic clearance of quetiapine to quetiapine sulfoxide and other metabolites, a wide range of drugs can potentially interact and modulate this pathway. nih.govnih.gov

Inhibitors of CYP3A4 : Drugs that inhibit CYP3A4 will slow down the metabolism of quetiapine, decreasing the formation of quetiapine sulfoxide and leading to higher plasma concentrations of the parent drug. This can increase the risk of concentration-dependent side effects. drugs.com A large-scale analysis of therapeutic drug monitoring data found that co-medication with fluvoxamine (B1237835) and clozapine (B1669256) significantly increased serum concentrations of quetiapine. researchgate.net

Inducers of CYP3A4 : Drugs that induce CYP3A4 will accelerate the metabolism of quetiapine, increasing the formation of quetiapine sulfoxide and leading to lower plasma concentrations of the parent drug. drugs.com This can potentially lead to a loss of efficacy. researchgate.net The inducing effect of carbamazepine on quetiapine metabolism is particularly potent, causing an 86% decrease in the concentration-to-dose ratio. researchgate.net The same study also found that lamotrigine, levomepromazine, and oxazepam were associated with significantly decreased serum concentrations of quetiapine. researchgate.net

It is important to note that not all co-administered drugs result in clinically significant interactions. For example, studies have found no significant effects on quetiapine pharmacokinetics from cimetidine, haloperidol, risperidone, or imipramine. nih.gov

Table 3: Summary of Drug Interactions Affecting Quetiapine Metabolism

Effect on Quetiapine ConcentrationInteracting Drug ClassExamplesConsequence for Sulfoxide Formation
IncreasePotent CYP3A4 InhibitorsKetoconazole, Ritonavir, Clarithromycin, Fluvoxamine drugs.comresearchgate.netDecreased
DecreasePotent CYP3A4 InducersCarbamazepine, Phenytoin drugs.comIncreased
DecreaseOther Interacting DrugsLamotrigine, Levomepromazine, Oxazepam researchgate.netIncreased
No Significant Change-Cimetidine, Haloperidol, Risperidone, Imipramine nih.govUnchanged

Influence of Physiological Variables on Metabolite Formation (e.g., Age, Hepatic Impairment)

The formation of quetiapine sulfoxide can also be influenced by the physiological state of an individual, particularly age and liver function.

Hepatic Impairment : As quetiapine is extensively metabolized by the liver, hepatic impairment is expected to significantly impact its clearance and the formation of its metabolites. drugbank.comdroracle.ai Studies in patients with hepatic impairment, such as alcoholic cirrhosis, have shown that the oral clearance of quetiapine is reduced by approximately 25%. researchgate.net This reduced metabolic capacity leads to higher plasma concentrations of the parent drug. droracle.airesearchgate.net Therefore, in individuals with liver dysfunction, the rate of conversion of quetiapine to quetiapine sulfoxide is diminished. researchgate.netnih.gov

Preclinical and Translational Research on Quetiapine Sulfoxide Dihydrochloride

In Vitro Studies on Metabolic Formation Kinetics

In vitro studies using human liver microsomes (HLM) and recombinant cytochrome P450 (CYP) enzymes have been instrumental in identifying the specific enzymatic pathways responsible for the formation of quetiapine (B1663577) sulfoxide (B87167).

Research has consistently shown that the sulfoxidation of quetiapine is a major metabolic pathway. santaclaracounty.gov The primary enzyme responsible for this reaction is CYP3A4. santaclaracounty.govnih.govresearchgate.net Studies using recombinant expressed CYPs confirmed that CYP3A4 is responsible for the formation of quetiapine sulfoxide. nih.gov In fact, when quetiapine was incubated with expressed CYP3A4, quetiapine sulfoxide was identified as the major metabolite formed. nih.gov

Table 1: Enzyme Kinetics and Contribution to Quetiapine Sulfoxide Formation

Parameter Enzyme Finding Source
Primary Enzyme CYP3A4 Identified as the major enzyme responsible for quetiapine sulfoxidation. santaclaracounty.govnih.govresearchgate.net
Metabolic Contribution CYP3A4 Accounts for ~89% of the overall metabolism of quetiapine. researchgate.netnih.gov
Kinetic Value (Km) CYP3A4 18 µM, suggesting linear kinetics under therapeutic conditions. nih.gov
Inhibition CYP3A4 Metabolism is almost completely inhibited by ketoconazole (B1673606). nih.gov
Minor Contributor CYP3A5 Intrinsic clearance is <35% relative to CYP3A4. drugbank.comnih.gov

In Vivo Investigations in Animal Models for Metabolic Profiling

In vivo studies using animal models, particularly rats, have confirmed the metabolic profile of quetiapine observed in in vitro experiments. These investigations provide a more complex, systemic understanding of how the drug and its metabolites are distributed throughout the body.

In a study involving the administration of quetiapine to rats, subsequent analysis using liquid chromatography-mass spectrometry (LC-MS) successfully identified quetiapine sulfoxide in both blood and brain tissue. nih.gov This finding demonstrates that the sulfoxide metabolite is formed in a living system and can cross the blood-brain barrier, even if it is considered pharmacologically inactive.

The study also detected other metabolites, including norquetiapine (B1247305), O-dealkylquetiapine, and 7-hydroxyquetiapine, in the blood and brain, allowing for a comprehensive metabolic profile in these animal models. nih.gov The presence of these compounds in different tissues is critical for understanding the complete pharmacokinetic and pharmacodynamic picture of quetiapine treatment.

Table 2: Detection of Quetiapine Sulfoxide in an Animal Model

Animal Model Tissue Metabolite Detected Significance Source
Rat Blood Quetiapine Sulfoxide Confirms systemic formation and circulation of the metabolite. nih.gov
Rat Brain (PFC, Midbrain) Quetiapine Sulfoxide Shows the metabolite can cross the blood-brain barrier. nih.gov

Comparative Metabolic Studies with other Quetiapine Metabolites

Quetiapine is metabolized into several compounds, with quetiapine sulfoxide being the major inactive metabolite and norquetiapine (N-desalkylquetiapine) being a major active metabolite. santaclaracounty.gov Comparative studies help to contrast the formation and significance of these different metabolic pathways.

The primary metabolic pathways for quetiapine are sulfoxidation and N-dealkylation. santaclaracounty.gov As established, sulfoxidation to quetiapine sulfoxide is predominantly catalyzed by CYP3A4. santaclaracounty.govnih.gov Similarly, the N-dealkylation pathway that produces the active metabolite norquetiapine is also mainly mediated by CYP3A4. nih.govnih.gov

A less significant metabolic pathway is 7-hydroxylation, which produces 7-hydroxyquetiapine. This reaction is catalyzed to a minor extent by CYP2D6. nih.govfrontiersin.org

While both the major sulfoxide and the active norquetiapine metabolites are formed by CYP3A4, their subsequent metabolic fates and pharmacological activities differ significantly. Norquetiapine itself undergoes further metabolism, including the formation of N-desalkylquetiapine sulfoxide, a reaction catalyzed by both CYP3A4 and CYP2D6. nih.govresearchgate.net This contrasts with quetiapine sulfoxide, which is generally considered a terminal, inactive product. santaclaracounty.gov

Table 3: Comparison of Major Quetiapine Metabolic Pathways

Metabolite Formation Pathway Primary Enzyme(s) Pharmacological Activity Source
Quetiapine Sulfoxide Sulfoxidation CYP3A4 Inactive santaclaracounty.gov
Norquetiapine N-dealkylation CYP3A4 Active nih.govnih.gov
7-Hydroxyquetiapine 7-hydroxylation CYP2D6 (minor pathway) Active frontiersin.org
N-desalkylquetiapine sulfoxide Sulfoxidation of Norquetiapine CYP3A4, CYP2D6 Not specified nih.govresearchgate.net

Future Directions and Research Gaps

Advanced Analytical Approaches for Comprehensive Metabolite Quantification

The accurate quantification of quetiapine (B1663577) sulfoxide (B87167) in biological matrices is fundamental to understanding the pharmacokinetics of its parent drug. While various analytical methods have been developed, the pursuit of more advanced, sensitive, and high-throughput approaches is ongoing. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of quetiapine and its metabolites due to its high sensitivity and selectivity. alwsci.comresearchgate.netresearchgate.net

Future research is focused on refining these techniques. Ultra-performance liquid chromatography (UPLC) coupled with tandem MS offers even faster and more efficient separation, reducing run times which is critical for high-throughput analysis in clinical studies. researchgate.netjapsonline.com Furthermore, high-resolution mass spectrometry (HRMS) provides highly precise mass measurements, which is invaluable for identifying novel or unexpected metabolites and for distinguishing between isomeric compounds. alwsci.combioengineer.org

A significant challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples like plasma or urine can interfere with the ionization of the target analyte, suppressing or enhancing the signal and affecting accuracy. nih.gov Advanced sample preparation techniques and novel chromatographic methods are being explored to minimize these effects. nih.govnih.gov The development of new analytical protocols, such as integrating anion-exchange chromatography with mass spectrometry (AEC-MS), could also open new frontiers for identifying and quantifying metabolites that have been historically difficult to analyze. bioengineer.org

Analytical TechniqueDescriptionAdvantagesLimitations
HPLC-UV High-Performance Liquid Chromatography with Ultraviolet detection. Separates compounds based on their interaction with a stationary phase, and detection is based on the absorption of UV light. upce.czRelatively simple and widely available.Lower sensitivity and specificity compared to MS; not suitable for low concentrations expected in many biological samples. upce.cz
GC-MS Gas Chromatography-Mass Spectrometry. Separates volatile compounds in the gas phase before detection by mass spectrometry.High chromatographic resolution.Often requires derivatization of the analyte to make it volatile, which adds complexity and time to sample preparation. upce.cz
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry. Combines the separation power of LC with the sensitive and selective detection of tandem mass spectrometry. alwsci.comoup.comHigh sensitivity and specificity; considered the "gold standard" for quantifying drugs and metabolites in biological fluids. nih.govalwsci.comCan be susceptible to matrix effects; instrumentation is complex and expensive. nih.gov
UPLC-MS/MS Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Uses smaller column particles than HPLC, allowing for higher resolution, speed, and sensitivity. researchgate.netFaster analysis times, improved resolution, and higher throughput compared to conventional LC-MS/MS. japsonline.comOperates at very high pressures, requiring specialized instrumentation.
HRMS High-Resolution Mass Spectrometry. Provides very precise mass measurements, allowing for the determination of elemental composition. alwsci.comExcellent for identifying unknown metabolites and differentiating between compounds with the same nominal mass. alwsci.comHigher cost and data complexity compared to standard MS.

Further Elucidation of Minor Metabolic Pathways Leading to Quetiapine Sulfoxide

However, the complete metabolic picture may be more complex, and there is a need to elucidate the role of minor metabolic pathways that might also contribute to the formation of quetiapine sulfoxide. Several other CYP enzymes are known to be involved in the broader metabolism of quetiapine, including CYP2D6, CYP3A5, CYP2C9, and CYP2C19. mdpi.com While CYP2D6's primary role appears to be in the 7-hydroxylation of quetiapine, its potential minor contribution to sulfoxidation warrants further investigation. nih.govpharmgkb.org

Research into the Potential for Unidentified Biological Activities of Quetiapine Sulfoxide (Dihydrochloride)

However, a significant research gap exists regarding the comprehensive biological evaluation of quetiapine sulfoxide. Given that it is a major metabolite and its plasma concentrations can be markedly higher than the parent drug, even weak or previously unidentified biological activity could be clinically significant. researchgate.netoup.com Future research should focus on systematic in vitro screening of quetiapine sulfoxide against a broad panel of neuroreceptors and transporters. Such studies would definitively clarify whether the metabolite has any affinity for targets relevant to neuropsychopharmacology.

Development of Standardized Reference Materials for Research Purposes

The advancement of research into any compound, including quetiapine sulfoxide, is critically dependent on the availability of high-quality reference standards. aquigenbio.comamericanpharmaceuticalreview.com Analytical reference standards are highly purified and well-characterized materials that serve as a benchmark for quality, accuracy, and comparison in all stages of pharmaceutical analysis. aquigenbio.comsynthinkchemicals.com

For quetiapine sulfoxide (dihydrochloride), the development of a certified reference material is a crucial step to support future research. Such a standard is essential for:

Quantitative Analysis: It allows for the accurate calibration of analytical instruments and the validation of bioanalytical methods used to measure the metabolite's concentration in clinical and non-clinical studies. aquigenbio.comgmpsop.com

Metabolic Studies: It serves as a definitive marker to confirm the identity of the metabolite in in vitro and in vivo metabolism experiments. aquigenbio.com

Pharmacological Research: It provides a pure substance for use in biological assays to ensure that any observed activity is attributable to the metabolite itself and not to impurities.

The process of developing a reference standard involves not only the synthesis of the compound to a high degree of purity but also its extensive characterization using a battery of analytical techniques to confirm its identity and structure. gmpsop.com Establishing its stability under various conditions is also a critical component. aquigenbio.com The availability of a universally accepted, standardized reference material for quetiapine sulfoxide (dihydrochloride) would eliminate inter-laboratory variability and ensure that data generated by different research groups are both reliable and comparable, thereby accelerating progress in understanding its role. synthinkchemicals.comgmpsop.com

Q & A

Basic Research Questions

Q. How is Quetiapine sulfoxide dihydrochloride identified in biological samples using mass spectrometry?

  • Methodological Answer : this compound can be identified via high-resolution accurate mass (HRAM) LC-MS/MS. Key diagnostic fragments include the protonated molecule [M+H]⁺ at m/z 400.1689 and its characteristic sulfoxide loss fragment (m/z 352.2021, C₂₁H₂₆O₂N₃). Diastereomers produce two chromatographic peaks due to sulfoxide-induced stereochemistry, confirmed by identical MS-MS spectra . The presence of the (–SO) fragment (m/z 366.1809) and isotopic patterns consistent with sulfur further validate identification .

Q. What are the primary metabolic pathways of Quetiapine leading to the formation of this compound?

  • Methodological Answer : Quetiapine undergoes sulfoxidation via CYP3A4, producing diastereomeric sulfoxide metabolites. Additional pathways include oxidation of the terminal alcohol to carboxylic acid, hydroxylation, and N-dealkylation. Sulfoxidation introduces prochirality, resulting in two diastereomers detectable via chromatography. Over 73% of the parent drug is excreted as metabolites in urine, with sulfoxide derivatives being pharmacologically inactive .

Advanced Research Questions

Q. How can researchers resolve chromatographic interference caused by Quetiapine sulfoxide acid diastereomers in LC-MS/MS analyses?

  • Methodological Answer : Optimize chromatographic conditions (e.g., gradient elution, column chemistry) to resolve diastereomers (retention times 5.22 and 5.97 min). Use HRAM to isolate accurate masses (m/z 414.1482 ±5 ppm) and collision energy adjustments (e.g., 40 eV) to differentiate fragment patterns. Monitor ion ratios (e.g., m/z 366.1812 for sulfoxide loss) and validate against synthetic standards when available. Diastereomer resolution reduces false positives, particularly in methods targeting compounds like norbuprenorphine .

Q. What methodologies are recommended for distinguishing between 7-hydroxyquetiapine and Quetiapine sulfoxide in metabolite profiling?

  • Methodological Answer : Use MS-MS fragment analysis:

  • 7-Hydroxyquetiapine : Key fragment at m/z 237.1020 (C₁₅H₁₃ON₂), indicating oxidation of the dibenzothiazepine ring.
  • Quetiapine sulfoxide : Fragment at m/z 221.1066 (C₁₅H₁₃N₂), reflecting an unoxidized ring.
    The absence of the m/z 366.1809 (–SO) fragment in 7-hydroxyquetiapine and the presence of diastereomeric peaks further differentiate these metabolites .

Q. How should contradictory data on metabolite activity be addressed when Quetiapine sulfoxide is reported as inactive despite structural similarities to active compounds?

  • Methodological Answer : Conduct in vitro functional assays (e.g., receptor binding or enzymatic activity tests) to confirm inactivity. Compare pharmacokinetic data (e.g., plasma half-life, tissue distribution) to assess bioavailability. Use molecular networking to map structural modifications (e.g., sulfoxidation vs. hydroxylation) and correlate with activity. Prioritize studies on N-desalkylquetiapine, the primary active metabolite, to explain therapeutic effects despite sulfoxide inactivity .

Experimental Design & Data Analysis

Q. What strategies optimize the detection of low-abundance Quetiapine sulfoxide metabolites in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges to enrich metabolites.
  • Instrumentation : Employ HRAM Orbitrap systems for high sensitivity and specificity.
  • Data Acquisition : Perform parallel reaction monitoring (PRM) for targeted quantification.
  • Validation : Spike synthetic analogs (e.g., quetiapine sulfoxide-d8) as internal standards to correct for matrix effects .

Q. How can researchers validate the absence of commercially unavailable Quetiapine sulfoxide metabolites in experimental models?

  • Methodological Answer : Synthesize metabolites via in vitro hepatic models (e.g., HepaRG cells) and characterize using NMR and HRAM. Compare retention times, fragmentation patterns, and isotopic distributions with theoretical values. Use molecular networking to cluster metabolites based on structural similarities and confirm biotransformation pathways .

Best Practices in Reporting

Q. What are the critical parameters to document when publishing Quetiapine sulfoxide diastereomer analyses?

  • Methodological Answer :

  • Chromatography : Column type, mobile phase, and gradient details.
  • Mass Spectrometry : Collision energies, resolution settings, and ion ratios.
  • Data Interpretation : Criteria for diastereomer identification (e.g., peak symmetry, baseline separation).
  • Limitations : Note the lack of commercial standards and propose orthogonal validation methods (e.g., enzymatic digestion) .

Contradiction Resolution

Q. How to address discrepancies in metabolite abundance between in vitro models and patient samples?

  • Methodological Answer : Cross-validate using multiple in vitro systems (e.g., microsomes, hepatocytes) and patient-derived samples. Adjust for interindividual variability in CYP3A4 activity via genotyping. Use statistical tools (e.g., principal component analysis) to identify outliers and confounding factors (e.g., co-administered drugs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.